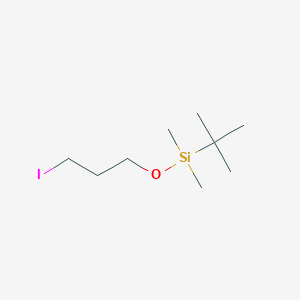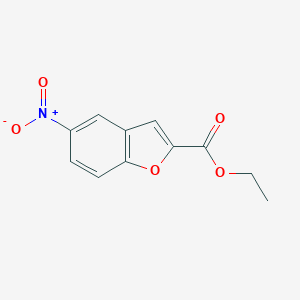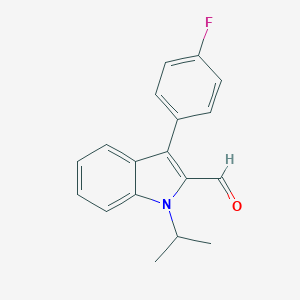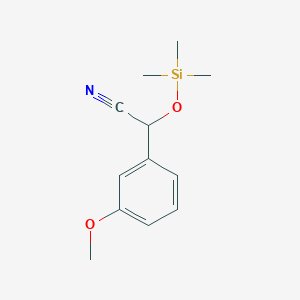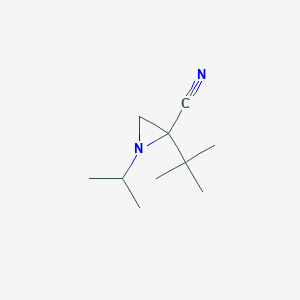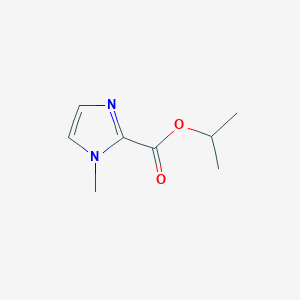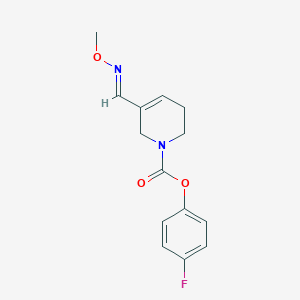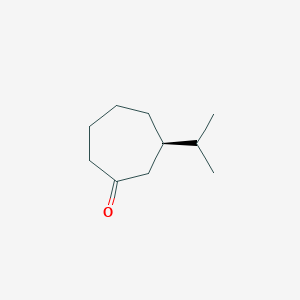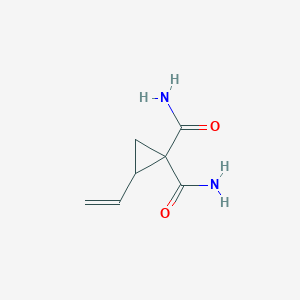![molecular formula C7H18Cl2Sn2 B115173 (Propane-1,3-diyl)bis[chloro(dimethyl)stannane] CAS No. 143255-47-4](/img/structure/B115173.png)
(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propane-1,3-diyl)bis[chloro(dimethyl)stannane] is a chemical compound that belongs to the organotin family. It is commonly known as DMPT or dimethylpropionyl tin chloride. DMPT is widely used in scientific research as a reagent, catalyst, and precursor for the synthesis of various organic compounds.
Wirkmechanismus
DMPT acts as a Lewis acid catalyst in many organic reactions. It can coordinate with electron-rich compounds and facilitate the formation of covalent bonds. DMPT can also act as a reducing agent and donate electrons to electron-deficient compounds. The mechanism of action of DMPT depends on the specific reaction it is involved in.
Biochemische Und Physiologische Effekte
DMPT has been shown to have anti-inflammatory and anti-tumor properties in vitro. It can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. DMPT has also been shown to have a protective effect on the liver and kidneys in animal models. However, the exact biochemical and physiological effects of DMPT are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT is a versatile reagent that can be used in a wide range of organic reactions. It is relatively inexpensive and easy to handle. However, DMPT is highly toxic and should be handled with care. It can cause skin irritation, respiratory problems, and damage to the liver and kidneys. DMPT should only be used in a well-ventilated laboratory with proper safety equipment.
Zukünftige Richtungen
There are many potential future directions for the use of DMPT in scientific research. One area of interest is the development of new organotin catalysts for organic synthesis. DMPT can also be used as a precursor for the synthesis of new materials with unique properties. Another potential application of DMPT is in the field of medicinal chemistry, where it could be used as a lead compound for the development of new anti-inflammatory and anti-tumor agents.
Conclusion:
In conclusion, (Propane-1,3-diyl)bis[chloro(dimethyl)stannane] is a versatile reagent that has many applications in scientific research. It is widely used in the synthesis of organic compounds, and its mechanism of action depends on the specific reaction it is involved in. DMPT has potential as a lead compound for the development of new anti-inflammatory and anti-tumor agents. However, its toxic nature means that it should be handled with care in the laboratory. Further research is needed to fully understand the biochemical and physiological effects of DMPT and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of DMPT involves the reaction between propionyl chloride and dimethyltin dichloride in the presence of a base such as sodium carbonate. The reaction takes place under reflux conditions and yields DMPT as a colorless liquid. The purity of DMPT can be increased by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
DMPT is widely used in scientific research as a reagent and precursor for the synthesis of various organic compounds. It is used in the synthesis of organotin compounds, which have applications in the fields of catalysis, material science, and biochemistry. DMPT is also used in the synthesis of polyurethane foams, coatings, and adhesives.
Eigenschaften
CAS-Nummer |
143255-47-4 |
|---|---|
Produktname |
(Propane-1,3-diyl)bis[chloro(dimethyl)stannane] |
Molekularformel |
C7H18Cl2Sn2 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
chloro-[3-[chloro(dimethyl)stannyl]propyl]-dimethylstannane |
InChI |
InChI=1S/C3H6.4CH3.2ClH.2Sn/c1-3-2;;;;;;;;/h1-3H2;4*1H3;2*1H;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
VZFRTKZXFPRULX-UHFFFAOYSA-L |
SMILES |
C[Sn](C)(CCC[Sn](C)(C)Cl)Cl |
Kanonische SMILES |
C[Sn](C)(CCC[Sn](C)(C)Cl)Cl |
Synonyme |
1,3-Bis-(chlorodimethylstannyl)-propane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



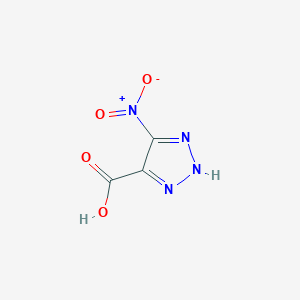
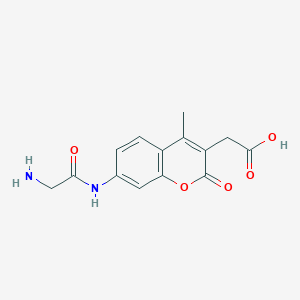
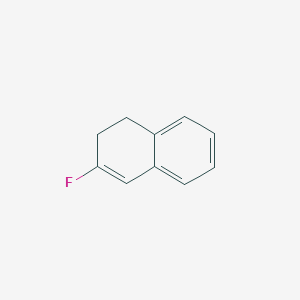
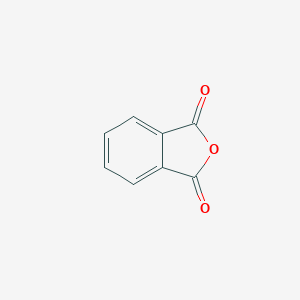
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
